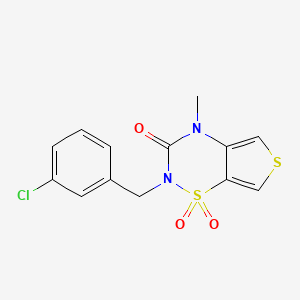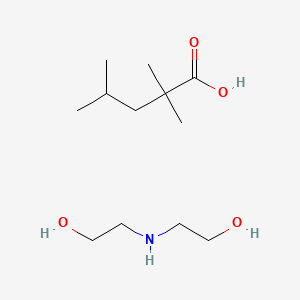
Bis(2-hydroxyethyl)ammonium 2,2,4-trimethylvalerate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-hydroxyethyl)ammonium 2,2,4-trimethylvalerate is a chemical compound known for its unique properties and applications in various fields. It is characterized by its molecular structure, which includes two hydroxyethyl groups attached to an ammonium ion and a 2,2,4-trimethylvalerate group. This compound is used in a range of scientific and industrial applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxyethyl)ammonium 2,2,4-trimethylvalerate typically involves the reaction of 2-hydroxyethylamine with 2,2,4-trimethylvaleric acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified through various techniques such as crystallization or distillation to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification methods, including chromatography and recrystallization, are employed to meet the stringent quality standards required for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-hydroxyethyl)ammonium 2,2,4-trimethylvalerate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler compounds, often using reducing agents like hydrogen or metal hydrides.
Substitution: The hydroxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Bis(2-hydroxyethyl)ammonium 2,2,4-trimethylvalerate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is utilized in the production of specialty chemicals, polymers, and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism by which Bis(2-hydroxyethyl)ammonium 2,2,4-trimethylvalerate exerts its effects involves its interaction with molecular targets and pathways. The hydroxyethyl groups play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes, receptors, and other biomolecules, influencing biological processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2-hydroxyethyl)ammonium acetate
- Bis(2-hydroxyethyl)ammonium chloride
- Bis(2-hydroxyethyl)ammonium sulfate
Uniqueness
Bis(2-hydroxyethyl)ammonium 2,2,4-trimethylvalerate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it suitable for a broader range of applications in scientific research and industry.
Propiedades
Número CAS |
84604-71-7 |
|---|---|
Fórmula molecular |
C12H27NO4 |
Peso molecular |
249.35 g/mol |
Nombre IUPAC |
2-(2-hydroxyethylamino)ethanol;2,2,4-trimethylpentanoic acid |
InChI |
InChI=1S/C8H16O2.C4H11NO2/c1-6(2)5-8(3,4)7(9)10;6-3-1-5-2-4-7/h6H,5H2,1-4H3,(H,9,10);5-7H,1-4H2 |
Clave InChI |
CNEPSXJECRCUSD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C)(C)C(=O)O.C(CO)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




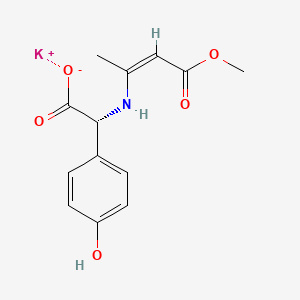
![1H-Benzimidazole, 5-(4,5-dihydro-1H-imidazol-2-yl)-2-[5-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-2-furanyl]-](/img/structure/B12762489.png)
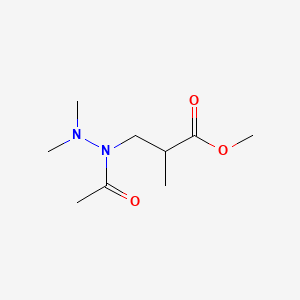

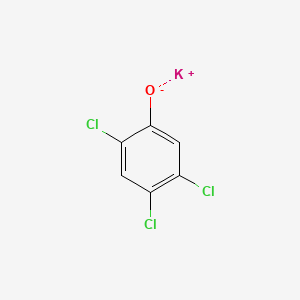
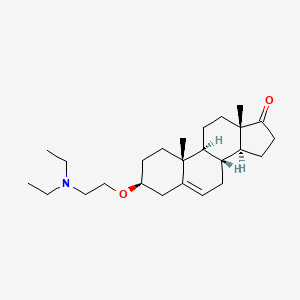
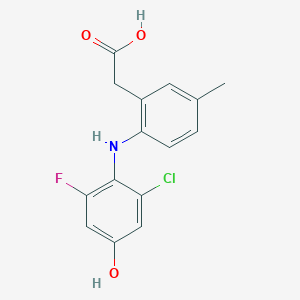
![methyl 8-(bromomethyl)-2-methyl-4-(pyrrolidine-1-carbonyloxy)-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate](/img/structure/B12762520.png)



